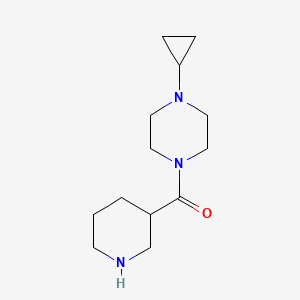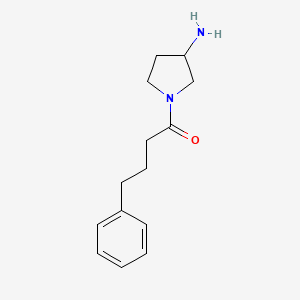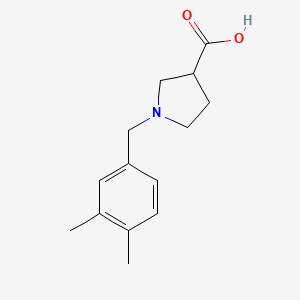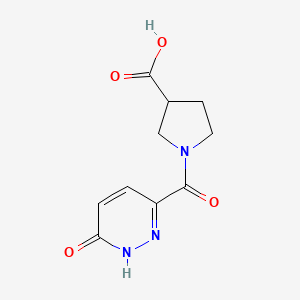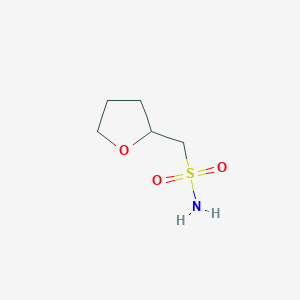
Tetrahydrofuran-2-ylmethansulfonamid
Übersicht
Beschreibung
Oxolan-2-ylmethanesulfonamide (CAS Number: 859998-68-8) is a chemical compound with the molecular formula C5H11NO3S . It falls within the class of sulfonamides, which are derivatives of sulfonic acids. The compound consists of an oxolan-2-yl group attached to a methanesulfonamide moiety . The structure of Oxolan-2-ylmethanesulfonamide is depicted below:
Molecular Structure Analysis
The molecular weight of Oxolan-2-ylmethanesulfonamide is approximately 165.21 g/mol . It exists as a white powder and has a melting point range of 80-83°C . The compound’s chemical structure comprises an oxolan-2-yl ring connected to a methanesulfonamide group.
Chemical Reactions Analysis
While detailed chemical reactions involving Oxolan-2-ylmethanesulfonamide are scarce, it is essential to explore its reactivity. Investigating its behavior under various conditions, such as oxidation or reduction, could provide insights into potential synthetic applications. For instance, cyclic voltammetry (CV) can be employed to study coupled chemical reactions and monitor the conversion of the compound over time .
Physical And Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Synthese von Fluoreszenz-Sonden
Tetrahydrofuran-2-ylmethansulfonamid wird bei der Synthese von Sulfonamid-haltigen Naphthalimid-Derivaten verwendet. Diese Derivate dienen als fluoreszierende Sonden für die Tumor-Targeting, was für die nicht-invasive Krebsdetektion durch Fluoreszenz-Bildgebung entscheidend ist .
Krebsforschung
Die Derivate der Verbindung haben sich in der Krebsforschung, insbesondere bei der Entwicklung von Tumor-Targeting-Gruppen, als vielversprechend erwiesen. Diese Anwendung ist bedeutsam für die Entwicklung effektiverer diagnostischer Werkzeuge zur Krebsdetektion .
Materialwissenschaft
In der Materialwissenschaft kann this compound zur Modifizierung der Eigenschaften von Materialien verwendet werden, was potenziell zur Entwicklung neuer Materialien mit spezifischen Eigenschaften führt, die für verschiedene Anwendungen gewünscht sind .
Chemische Synthese
Diese Verbindung ist an chemischen Syntheseprozessen beteiligt, wo sie als Zwischenprodukt oder Reagenz zur Herstellung anderer chemischer Verbindungen dienen kann. Ihre Rolle in der Synthese ist wertvoll, um die Bandbreite an verfügbaren Chemikalien für die Forschung und industrielle Nutzung zu erweitern .
Pharmazeutische Entwicklung
This compound könnte eine Rolle bei der Entwicklung neuer Medikamente spielen, insbesondere angesichts seiner Beteiligung an der Synthese von Verbindungen mit potenziellen antibakteriellen Eigenschaften .
Umweltstudien
Die Derivate der Verbindung, insbesondere im Kontext von Sulfonamid-Medikamenten, wurden auf ihre Umwelttoxizität untersucht. Das Verständnis der Umweltbelastung dieser Verbindungen ist unerlässlich, um ihre Sicherheit und ökologischen Auswirkungen zu beurteilen .
Wirkmechanismus
are a major class of chemotherapeutic agents used for the systemic treatment of bacterial infection in humans . They work by inhibiting folate metabolism, which is crucial for bacterial growth and reproduction .
The mode of action of sulfonamides involves the competitive inhibition of dihydropteroate synthase, an enzyme involved in the synthesis of folic acid . By blocking this enzyme, sulfonamides prevent the bacteria from producing folic acid, which is necessary for the synthesis of nucleic acids and the growth and multiplication of bacteria .
The biochemical pathway affected by sulfonamides is the folate synthesis pathway . By inhibiting this pathway, sulfonamides can effectively halt the growth and reproduction of bacteria .
As for the pharmacokinetics of sulfonamides, they are generally well absorbed from the gastrointestinal tract and are distributed throughout all body fluids . They are metabolized in the liver and excreted in the urine .
The result of action of sulfonamides is the inhibition of bacterial growth and reproduction, which can help to control and eliminate bacterial infections .
The action environment of sulfonamides can be influenced by various factors. For example, the presence of pus or necrotic tissue can reduce the effectiveness of sulfonamides . Additionally, the pH of the urine can affect the solubility of sulfonamides and their propensity to crystallize, which can impact their excretion and potential for toxicity .
Biochemische Analyse
Biochemical Properties
Oxolan-2-ylmethanesulfonamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with certain oxidoreductases, which are enzymes involved in oxidation-reduction reactions. The nature of these interactions often involves the inhibition or activation of the enzyme’s active site, thereby modulating the enzyme’s catalytic activity .
Cellular Effects
Oxolan-2-ylmethanesulfonamide affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, oxolan-2-ylmethanesulfonamide can modulate the expression of genes involved in oxidative stress responses, thereby affecting the cell’s ability to manage reactive oxygen species . Additionally, it can impact cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the levels of metabolites and overall metabolic flux .
Molecular Mechanism
The molecular mechanism of oxolan-2-ylmethanesulfonamide involves its binding interactions with biomolecules. It can bind to specific sites on enzymes, leading to either inhibition or activation of their activity. For instance, oxolan-2-ylmethanesulfonamide has been found to inhibit certain proteases by binding to their active sites, thereby preventing substrate access and subsequent catalysis . Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of oxolan-2-ylmethanesulfonamide can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that oxolan-2-ylmethanesulfonamide is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a reduction in its efficacy . Long-term exposure to oxolan-2-ylmethanesulfonamide in in vitro or in vivo studies has been associated with changes in cellular function, including alterations in cell proliferation and apoptosis rates .
Dosage Effects in Animal Models
The effects of oxolan-2-ylmethanesulfonamide vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity or improved stress response. At higher doses, oxolan-2-ylmethanesulfonamide can induce toxic or adverse effects, including cellular damage and organ toxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effect without causing significant toxicity .
Metabolic Pathways
Oxolan-2-ylmethanesulfonamide is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in metabolic processes. For example, it can influence the pentose phosphate pathway, which is essential for generating NADPH and ribose-5-phosphate . Additionally, oxolan-2-ylmethanesulfonamide can affect the glycolytic pathway by modulating the activity of key glycolytic enzymes, leading to changes in glucose metabolism and energy production .
Transport and Distribution
The transport and distribution of oxolan-2-ylmethanesulfonamide within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target tissues. For instance, oxolan-2-ylmethanesulfonamide can be transported across cell membranes by solute carrier transporters, which play a critical role in its cellular uptake and distribution . Once inside the cell, the compound may bind to intracellular proteins, influencing its localization and activity .
Subcellular Localization
Oxolan-2-ylmethanesulfonamide exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. For example, oxolan-2-ylmethanesulfonamide can localize to the mitochondria, where it influences mitochondrial function and energy production . Additionally, it may be found in the nucleus, where it can interact with nuclear proteins and affect gene expression .
Eigenschaften
IUPAC Name |
oxolan-2-ylmethanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3S/c6-10(7,8)4-5-2-1-3-9-5/h5H,1-4H2,(H2,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNNXQTATJRFVPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CS(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
859998-68-8 | |
| Record name | oxolan-2-ylmethanesulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



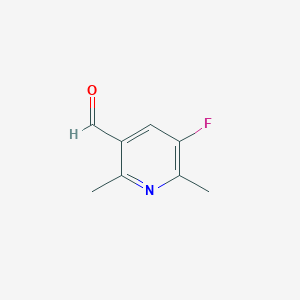
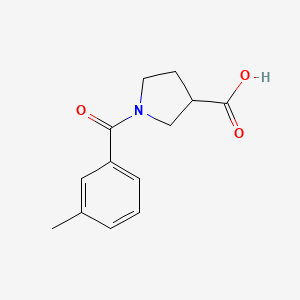
![3-{[4-(2-Phenylethoxy)benzoyl]amino}benzoic acid](/img/structure/B1464259.png)
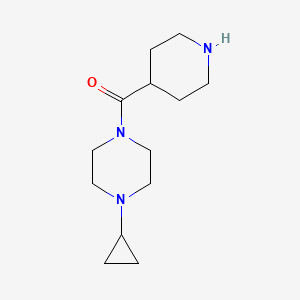

![[1-(2,5-Dimethylfuran-3-carbonyl)piperidin-4-yl]methanol](/img/structure/B1464263.png)
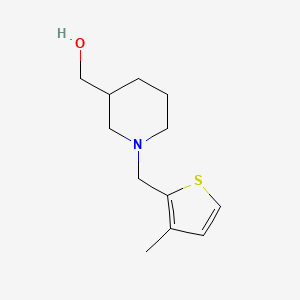
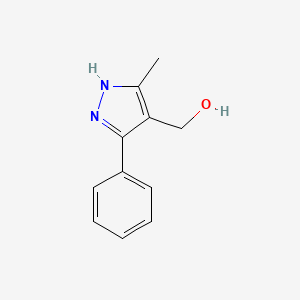
![2-Ethoxy-6-[(piperazin-1-yl)methyl]phenol](/img/structure/B1464268.png)
